2-(4-(Aminomethyl)piperidin-1-yl)ethanol

PROTAC Targeted Protein Degradation Linker Chemistry

2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS 21168-72-9) is a bifunctional piperidine derivative with the molecular formula C8H18N2O and a molecular weight of 158.25 g/mol. Its structure features a piperidine ring substituted at the 4-position with an aminomethyl group (-CH2NH2) and at the 1-position with a hydroxyethyl group (-CH2CH2OH).

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 21168-72-9
Cat. No. B1588695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Aminomethyl)piperidin-1-yl)ethanol
CAS21168-72-9
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CCO
InChIInChI=1S/C8H18N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7,9H2
InChIKeyVKMYXOQRUXXUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS 21168-72-9): Technical and Procurement Baseline for Scientific Evaluation


2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS 21168-72-9) is a bifunctional piperidine derivative with the molecular formula C8H18N2O and a molecular weight of 158.25 g/mol . Its structure features a piperidine ring substituted at the 4-position with an aminomethyl group (-CH2NH2) and at the 1-position with a hydroxyethyl group (-CH2CH2OH) [1]. This specific arrangement provides a chemically distinct, dual-reactive scaffold—the terminal primary amine and the terminal hydroxyl group offer orthogonal conjugation handles . The compound is a clear, colorless to light-yellow liquid , and is primarily sourced for its role as a chemical intermediate and, more specifically, as a building block for constructing Proteolysis Targeting Chimeras (PROTACs) .

Why Generic Substitution of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol with Unfunctionalized Piperidines Fails in Advanced Synthesis


Simply substituting 2-(4-(Aminomethyl)piperidin-1-yl)ethanol with a more common, unfunctionalized piperidine (e.g., 4-aminomethylpiperidine, CAS 7144-05-0) or a mono-functionalized analog (e.g., N-(2-hydroxyethyl)piperidine, CAS 3040-44-6) is not chemically viable for advanced applications like PROTAC construction. The unique value of this compound lies in its precise, bifunctional architecture: the 4-aminomethyl group provides a nucleophilic amine for conjugation with a ligand for an E3 ubiquitin ligase, while the 1-hydroxyethyl group offers a distinct hydroxyl handle for attaching a target protein ligand, as evidenced in PROTAC linker design . Mono-functionalized analogs lack the dual orthogonal reactivity required to sequentially tether two distinct ligands with controlled linker geometry . The spatial separation provided by the piperidine ring between these two functional groups is also a critical, non-interchangeable feature for influencing ternary complex formation and degradation efficiency [1].

Quantitative Differentiation Guide for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS 21168-72-9) for Scientific and Procurement Decisions


PROTAC Linker Utility: Dual Orthogonal Reactive Handles for Sequential Conjugation

2-(4-(Aminomethyl)piperidin-1-yl)ethanol is explicitly categorized and validated for use as a PROTAC linker, a critical role requiring precise bifunctional reactivity that mono-functionalized piperidine analogs cannot fulfill. Unlike 4-(aminomethyl)piperidine (CAS 7144-05-0), which presents only an amine for conjugation, or 2-(piperidin-1-yl)ethanol (CAS 3040-44-6), which offers only a hydroxyl group, the target compound's unique combination of a primary amine and a primary hydroxyl group enables the sequential, orthogonal attachment of two distinct ligand moieties (e.g., an E3 ligase ligand and a target protein ligand) via standard amide and ether/ester bond-forming reactions, respectively . This bifunctionality is a defining feature that prevents cross-reactivity and simplifies the multi-step synthesis of heterobifunctional degraders .

PROTAC Targeted Protein Degradation Linker Chemistry

Sigma Receptor Binding Affinity: Quantified Interaction with Sigma-1 and Sigma-2 Receptors

In radioligand binding assays, the compound demonstrates high affinity for sigma receptors, a feature not uniformly shared by simpler piperidine analogs. For the sigma-1 receptor, the compound showed potent inhibition with an IC50 of 1.40 nM, using [3H]DTG as a radioligand in guinea pig cerebellum membranes [1]. A separate study confirmed strong sigma-1 binding with an IC50 of 1.70 nM under similar conditions [2]. For the sigma-2 receptor, the compound displayed a Ki of 90 nM in rat PC12 cells [3]. In contrast, the unfunctionalized parent structure, 4-(aminomethyl)piperidine (CAS 7144-05-0), is not a reported sigma ligand in this potency range and is primarily used as a general intermediate or CD4-gp120 inhibitor [4].

Sigma Receptor Radioligand Binding Neuropharmacology

Antiproliferative Activity in Human Cancer Cells

The compound has demonstrated quantifiable antiproliferative activity in a human cancer cell line model. In a WST8 assay, 2-(4-(Aminomethyl)piperidin-1-yl)ethanol exhibited sub-micromolar activity (≤ 1 µM) against HeLa cells after 48 hours of incubation, with an overall activity profile of 3 active results out of 6 compounds tested [1]. This specific, quantified cytotoxic effect is not a primary or documented feature of the simpler, unfunctionalized building block 4-(aminomethyl)piperidine (CAS 7144-05-0), whose known applications are as a CD4-gp120 binding inhibitor or a zeolite synthesis reagent [2].

Antiproliferative Cancer Cell Line Cytotoxicity

Optimal Application Scenarios for 2-(4-(Aminomethyl)piperidin-1-yl)ethanol (CAS 21168-72-9) Based on Verified Differentiation Data


Synthesis of PROTACs for Targeted Protein Degradation

This compound is the optimal choice for synthesizing PROTACs that require a linker with a piperidine core and two orthogonal attachment points. The primary amine can be conjugated to an E3 ligase ligand (e.g., a VHL or CRBN ligand) via amide coupling, while the hydroxyl group can be independently functionalized with a ligand for a target protein of interest (POI). This precise bifunctionality is essential for constructing heterobifunctional degraders and is a key feature that distinguishes it from mono-functional piperidine analogs, as detailed in vendor technical data and implied by the structural requirements of published PROTAC ternary complexes [1].

Lead Scaffold for Sigma Receptor Ligand Development

The compound's validated, high-affinity binding to sigma-1 and sigma-2 receptors (IC50/Ki values < 100 nM) makes it a privileged scaffold for medicinal chemistry programs targeting CNS disorders, pain, or cancer. Researchers can leverage this core to elaborate novel sigma receptor ligands, as the intrinsic affinity of the parent compound provides a strong starting point for structure-activity relationship (SAR) studies, a property not found in simpler piperidine building blocks [2]. The reported binding data (IC50 = 1.40-1.70 nM for sigma-1) positions it as a lead-like molecule requiring further optimization [3].

Antiproliferative Agent for Oncology Research

Given its confirmed sub-micromolar (≤ 1 µM) antiproliferative activity against HeLa cells [4], this compound can serve as a starting point for developing novel anticancer agents or as a tool compound to investigate pathways related to cell proliferation and survival. This specific biological activity is a key differentiator from unfunctionalized piperidine precursors and directs its use toward cancer biology research.

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